2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its versatility and unique properties, making it suitable for various applications, including drug discovery, medicinal chemistry, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-cyclopropylpyridine-3-carbaldehyde with benzenesulfonamide in the presence of a suitable base to form the intermediate. This intermediate is then subjected to cyanation using a cyanating agent such as sodium cyanide or trimethylsilyl cyanide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:
3-cyanopyridines: These compounds also contain a cyano group attached to a pyridine ring and exhibit similar pharmacological activities.
Pyridine derivatives: Various pyridine derivatives are known for their biological activities and therapeutic potential.
Sulfonamides: Compounds containing the sulfonamide group are widely used in medicinal chemistry for their antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-8-14-3-1-2-4-16(14)22(20,21)19-10-12-7-15(11-18-9-12)13-5-6-13/h1-4,7,9,11,13,19H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBFLEYJVBQSOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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